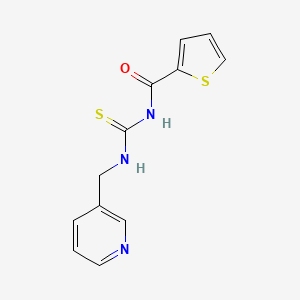

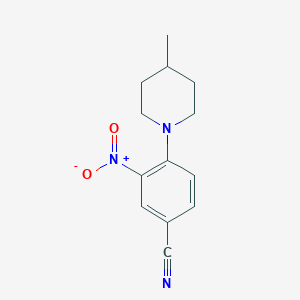

![molecular formula C10H18ClNO2 B2597250 (1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride CAS No. 2418596-61-7](/img/structure/B2597250.png)

(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride” is a chemical compound. It is a powder with a molecular weight of 168.24 . The IUPAC name for this compound is (1S,7S,8R)-bicyclo [5.2.0]nonane-8-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O2/c11-10(12)9-6-7-4-2-1-3-5-8(7)9/h7-9H,1-6H2,(H,11,12)/t7-,8-,9+/m0/s1 .

Physical and Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The enantioselective synthesis of complex bicyclic structures related to "(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride" demonstrates the compound's utility in constructing molecular complexity. For instance, the asymmetric synthesis of a related compound, featuring a morphan motif, showcases the potential for generating molecular complexity through stereoselective processes (Garrido et al., 2013).

Conformationally Constrained Compounds

The synthesis and resolution of conformationally constrained ACPD analogues reveal the compound's significance in producing biologically relevant structures. This highlights the compound's role in the development of new therapeutic agents by mimicking or altering biological molecules (Ezquerra et al., 1995).

Molecular Aggregation and Reactivity

Research into the aggregation behavior and reactivity of related bicyclic compounds, such as acyloxydialkylboranes, provides insights into the molecular interactions and potential applications of these compounds in catalysis and material science. The study of monomeric and dimeric acyloxydialkylboranes offers an understanding of molecular association in non-polar solvents and solid states (Yalpani et al., 1993).

Pharmacological Applications

The design and pharmacological characterization of compounds structurally related to "this compound" indicate potential applications in developing new therapeutics. For example, the study of LY354740, a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist, demonstrates the relevance of these compounds in creating drugs with anticonvulsant and anxiolytic properties (Monn et al., 1997).

Peptide Mimetics and Dipeptide Surrogates

The synthesis of constrained dipeptide surrogates with aromatic side-chains, such as indolizidin-9-one amino acids, showcases the application of related bicyclic compounds in mimicking biologically active peptides. This approach is crucial for studying conformation-activity relationships in peptides, potentially leading to new therapeutic agents or biological tools (Cluzeau & Lubell, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

(1S,7R,8R,9S)-9-aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c11-9-7-5-3-1-2-4-6(7)8(9)10(12)13;/h6-9H,1-5,11H2,(H,12,13);1H/t6-,7+,8-,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTMWUZFRSRISW-QYQAGHRUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(CC1)C(C2C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](CC1)[C@@H]([C@@H]2C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

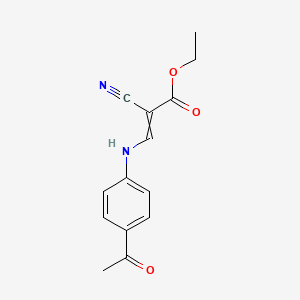

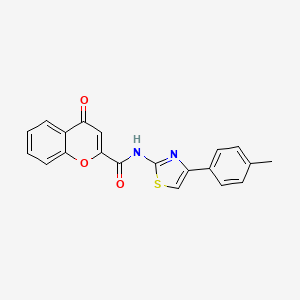

![3-oxo-2-phenyl-5-propyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2597167.png)

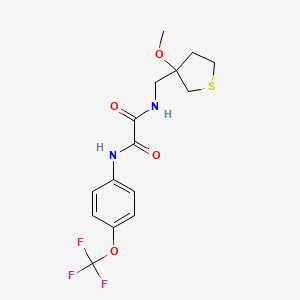

![6-Amino-4-(pyridin-3-yl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2597175.png)

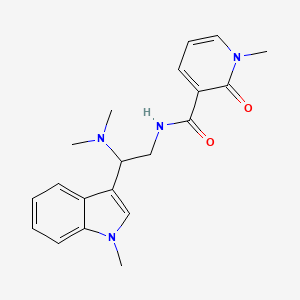

![3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester](/img/structure/B2597178.png)

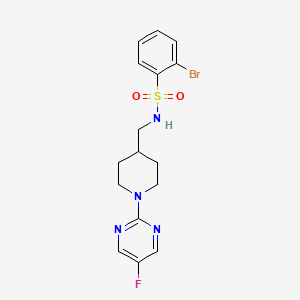

![N-(3,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2597179.png)

![2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid](/img/structure/B2597184.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2597185.png)